molecular formula C8H11NNaO5S B587981 Sulbactam-d5 Sodium Salt (Major) CAS No. 1322625-44-4

Sulbactam-d5 Sodium Salt (Major)

Cat. No. B587981
CAS RN: 1322625-44-4
M. Wt: 261.258
InChI Key: SXKMQCSYTIDQTC-KOYHQTOCSA-N
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Description

Sulbactam-d5 Sodium Salt (Major) is a synthetic derivative of sulbactam, a β-lactamase inhibitor. It is a semi-synthetic β-lactamase inhibitor used in combination with β-lactam antibiotics as an antibacterial .


Molecular Structure Analysis

The molecular formula of Sulbactam-d5 Sodium Salt (Major) is C8H10NNaO5S . The molecular weight is 260.26 g/mol . The compound contains a beta-lactam ring.


Physical And Chemical Properties Analysis

The molecular weight of Sulbactam-d5 Sodium Salt (Major) is 260.26 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . The exact mass is 260.04912160 g/mol . The topological polar surface area is 103 Ų . The heavy atom count is 16 .

Scientific Research Applications

Treatment of Infections Caused by Acinetobacter baumannii-calcoaceticus complex (ABC)

Sulbactam/durlobactam (XACDURO®), a co-packaged antibacterial product that has been developed by Entasis Therapeutics Inc., is used for the treatment of infections caused by Acinetobacter baumannii-calcoaceticus complex (ABC) . The coadministration of durlobactam (a β-lactamase inhibitor with potent activity against a broad range of serine β-lactamases) with sulbactam (an established class A β-lactamase inhibitor with antibacterial activity against A. baumannii) prevents sulbactam degradation by ABC-produced β-lactamases . This product received its first approval on 23 May 2023 in the USA for use in patients 18 years of age and older for the treatment of hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible isolates of ABC .

Mechanism of Action

Target of Action

Sulbactam-d5 Sodium Salt (Major), a synthetic derivative of sulbactam, primarily targets β-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to β-lactam antibiotics .

Mode of Action

Sulbactam-d5 Sodium Salt (Major) acts as a competitive, irreversible β-lactamase inhibitor . When combined with β-lactam antibiotics, it blocks the enzyme responsible for drug resistance by hydrolyzing β-lactams . This action restores the efficacy of β-lactam antibiotics against resistant bacterial strains.

Biochemical Pathways

The primary biochemical pathway affected by Sulbactam-d5 Sodium Salt (Major) is the β-lactamase enzymatic pathway . By inhibiting β-lactamase, the compound prevents the hydrolysis of β-lactam antibiotics, thereby preserving their antibacterial activity .

Pharmacokinetics

The pharmacokinetics of Sulbactam-d5 Sodium Salt (Major) is similar to that of sulbactam . Sulbactam is known to have a protein binding of 29% and an elimination half-life of 0.65–1.20 hours . It is mainly excreted through the kidneys (41–66% within 8 hours) . The pharmacokinetic properties of Sulbactam-d5 Sodium Salt (Major) are instrumental in understanding the behavior of sulbactam in the human body.

Result of Action

The result of the action of Sulbactam-d5 Sodium Salt (Major) is the restoration of the antibacterial activity of β-lactam antibiotics . By inhibiting β-lactamase, the compound prevents the enzyme from breaking down the antibiotics, thereby allowing them to exert their antibacterial effects .

Safety and Hazards

Sulbactam should be handled with care to avoid dust formation . It is recommended to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Sulbactam-d5 Sodium Salt (Major) involves the selective deuteration of Sulbactam Sodium Salt during the synthesis process.", "Starting Materials": [ "Sulbactam Sodium Salt", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Sulbactam Sodium Salt is dissolved in deuterium oxide (D2O) and heated to reflux.", "Sodium hydroxide (NaOH) is added to the reaction mixture to adjust the pH to 8-9.", "The reaction mixture is then cooled to room temperature.", "Hydrochloric acid (HCl) is added to the reaction mixture to adjust the pH to 3-4.", "Sodium chloride (NaCl) is added to the reaction mixture to induce the precipitation of Sulbactam-d5 Sodium Salt.", "The precipitate is collected by filtration and washed with water (H2O).", "The product is dried under vacuum to obtain Sulbactam-d5 Sodium Salt (Major)." ] }

CAS RN

1322625-44-4

Molecular Formula

C8H11NNaO5S

Molecular Weight

261.258

IUPAC Name

(2S,5R)-6,6-dideuterio-3-methyl-4,4,7-trioxo-3-(trideuteriomethyl)-4$l^{6}

InChI

InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/t5-,6+;/m1./s1/i1D3,3D2;/t5-,6+,8?;

InChI Key

SXKMQCSYTIDQTC-KOYHQTOCSA-N

SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na]

synonyms

(2S,5R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-d5 4,4-Dioxide Sodium Salt;  CP 45899-2-d5;  Penicillanic Acid-d5 1,1-Dioxide Sodium Salt;  Sodium 1,1-Dioxypenicillanate-d5;  Sodium Penicillanate-d5 1,1-Dioxide;  Sodium Sulb

Origin of Product

United States

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